molecular formula C21H21F2N3OS2 B2813951 N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223773-72-5

N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2813951
CAS RN: 1223773-72-5
M. Wt: 433.54
InChI Key: LLGUAHKFARFBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21F2N3OS2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Studies

  • Synthesis and Solvatochromic Analysis : Diazaspiro compounds, including those related to the requested chemical structure, have been synthesized via double Michael addition reactions. These compounds exhibit notable solvatochromic behaviors, which are essential for understanding their interactions with various solvents. Such studies are crucial for materials science, particularly in developing sensors and organic electronic components (Aggarwal et al., 2015).

Catalyst-Free Synthesis

  • Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : The research demonstrated an efficient method for synthesizing nitrogen-containing spiro heterocycles without a catalyst. This approach highlights the potential for developing novel compounds with significant ease and lower environmental impact (Aggarwal, Vij, & Khurana, 2014).

Conversion to Oxime Derivatives

  • Conversion of Ketones into Oxime Derivatives : Studies on the conversion of ketones from heterocyclic spiro compounds into oxime derivatives further illustrate the versatility of these compounds in chemical transformations. Such processes are valuable in synthetic organic chemistry, providing pathways to new materials and pharmaceuticals (Rahman et al., 2013).

Biological Activity

  • Pharmacological Characterization of Compounds : The pharmacological characterization of spiro compounds, including studies on their potential as κ-opioid receptor antagonists, showcases the significant interest in utilizing these structures for developing new therapeutic agents. Such research points to the broad applicability of spiro compounds in addressing various health conditions (Grimwood et al., 2011).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS2/c22-14-7-8-15(23)16(12-14)24-18(27)13-29-20-19(17-6-5-11-28-17)25-21(26-20)9-3-1-2-4-10-21/h5-8,11-12H,1-4,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGUAHKFARFBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

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